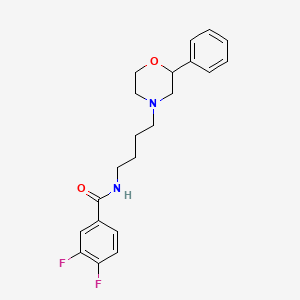

![molecular formula C9H9N3O3S2 B2536774 5-[(5-氨基-1,3,4-噻二唑-2-基硫)甲基]呋喃-2-甲酸甲酯 CAS No. 838888-59-8](/img/structure/B2536774.png)

5-[(5-氨基-1,3,4-噻二唑-2-基硫)甲基]呋喃-2-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

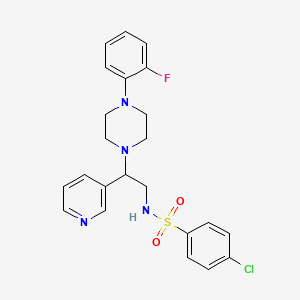

“Methyl 5-[(5-amino-1,3,4-thiadiazol-2-ylthio)methyl]furan-2-carboxylate” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives have been the subject of considerable interest in recent years due to their potential as antitumor agents . They have the ability to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells .

Synthesis Analysis

The synthesis of thiadiazole derivatives is typically achieved in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The yield of the synthesis process can be as high as 82% .Molecular Structure Analysis

The molecular structure of “Methyl 5-[(5-amino-1,3,4-thiadiazol-2-ylthio)methyl]furan-2-carboxylate” can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR can provide information about the hydrogen and carbon environments in the molecule .Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions. For instance, they can react with hydrazonoyl halides to form various nitrogen, oxygen, sulfur, and selenium containing compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of “Methyl 5-[(5-amino-1,3,4-thiadiazol-2-ylthio)methyl]furan-2-carboxylate” can be determined using various techniques. For instance, its melting point can be determined to be between 194–196°C . Its molecular weight is 147.222 Da .科学研究应用

抗菌剂

1,3,4-噻二唑衍生物,包括该化合物,已被合成并作为有效的抗菌剂进行评估 。它们已针对各种细菌进行测试,例如大肠杆菌、枯草芽孢杆菌和白色念珠菌albicans 。 其中一些化合物显示出显着的抗菌活性 。

抗菌活性

新的1,3,4-噻二唑衍生物已被合成,并对其抗菌活性进行了研究 。 这些化合物已针对各种细菌菌株进行筛选,例如产气肠杆菌、大肠杆菌ATCC 13048、肯塔基沙门氏菌、铜绿假单胞菌、肺炎克雷伯菌、变形杆菌和革兰氏阳性菌,例如金黄色葡萄球菌ATCC 25923、单核细胞增生李斯特菌ATCC 7644、粪肠球菌、杜氏肠球菌、金黄色葡萄球菌ATCC、粘质沙雷氏菌、人表皮葡萄球菌、表皮葡萄球菌、溶血性链球菌、粪肠球菌 。

杀虫剂

该化合物5-氨基-3-甲基-1,2,4-噻二唑,其结构与该化合物类似,已被用作潜在的杀虫剂 。

酶抑制剂

5-氨基-3-甲基-1,2,4-噻二唑也被用作药用重要酶抑制剂的组分 。

偶氮染料

5-氨基-3-甲基-1,2,4-噻二唑已被用于偶氮染料的合成 。

头孢菌素类抗生素

5-氨基-3-甲基-1,2,4-噻二唑已被用作头孢菌素类抗生素的组分 。

细胞毒性作用

1,3,4-噻二唑衍生物已被合成,并已确定其对K562 CML和其他白血病细胞系(Jurkat和MT-2)以及HeLa人宫颈癌细胞系的细胞毒性作用 。

与羊毛固醇14α-脱甲基酶 (CYP51) 结合

新的化合物已被合成,并已研究其可能与羊毛固醇14α-脱甲基酶 (CYP51) 结合的能力,羊毛固醇14α-脱甲基酶 (CYP51) 是临床上使用的唑类抗真菌剂的分子靶标 。

作用机制

The mechanism of action of thiadiazole derivatives is generally related to their ability to disrupt processes related to DNA replication. This allows them to inhibit the replication of both bacterial and cancer cells . In addition, some thiadiazole derivatives have shown urease inhibitory activities .

未来方向

The future directions for the research on “Methyl 5-[(5-amino-1,3,4-thiadiazol-2-ylthio)methyl]furan-2-carboxylate” and similar compounds could include further investigation of their potential as antitumor agents , as well as their potential for other therapeutic applications such as antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial activities .

属性

IUPAC Name |

methyl 5-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]furan-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3S2/c1-14-7(13)6-3-2-5(15-6)4-16-9-12-11-8(10)17-9/h2-3H,4H2,1H3,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBHHPIXXEHGBGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)CSC2=NN=C(S2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201331406 |

Source

|

| Record name | methyl 5-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201331406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24782401 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

838888-59-8 |

Source

|

| Record name | methyl 5-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201331406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

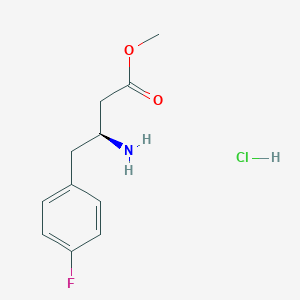

![(1-Methyl-2-pyrazolo[1,5-a]pyridin-3-ylethyl)amine](/img/structure/B2536692.png)

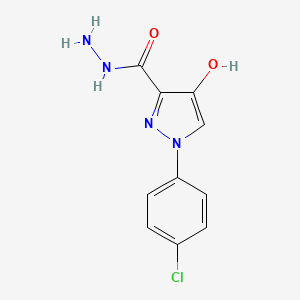

![4-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2536697.png)

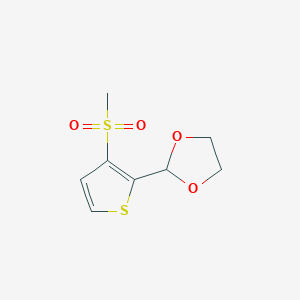

![N-[(4-Fluorophenyl)methyl]-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxamide](/img/structure/B2536699.png)

![2-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2536701.png)

![3-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid](/img/structure/B2536704.png)

![5-Methyl-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine](/img/structure/B2536707.png)

![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone](/img/structure/B2536712.png)

![1-butyl-2-[(E)-[(4-methoxyphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2536713.png)